

Pharmacodynamics of Aticaprant in the central nervous system

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An In-depth Technical Guide to the Central Nervous System Pharmacodynamics of Aticaprant

Executive Summary

Aticaprant (also known as JNJ-67953964, CERC-501, and LY-2456302) is a potent and selective antagonist of the kappa opioid receptor (KOR) that has been investigated for the treatment of major depressive disorder (MDD) and other stress-related conditions. As a G-protein coupled receptor, KOR activation by its endogenous ligand, dynorphin, is implicated in the negative affective states, anhedonia, and dysphoria that are often associated with chronic stress. Aticaprant competitively blocks this interaction, thereby mitigating these downstream effects. This document provides a comprehensive technical overview of the pharmacodynamics of aticaprant within the central nervous system (CNS), summarizing key quantitative data, detailing experimental methodologies, and visualizing core concepts for researchers, scientists, and drug development professionals. Although aticaprant showed promise in early trials, its development for MDD was discontinued in March 2025 due to a lack of effectiveness in Phase III studies[1].

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of **aticaprant** is characterized by its high affinity and selectivity for the KOR, significant CNS receptor occupancy at clinical doses, and functional modulation of brain circuits related to reward and mood.

In Vitro Receptor Binding Affinity



Aticaprant demonstrates a binding affinity for the kappa opioid receptor that is approximately 30-fold higher than for the mu opioid receptor (MOR) and over 190-fold higher than for the delta opioid receptor (DOR).[1][2]

Parameter	Receptor Subtype	Value (nM)	Selectivity Ratio (vs. KOR)
Binding Affinity (K _i)	Карра (KOR)	0.81	1x
Mu (MOR)	24.0	~30x	
Delta (DOR)	155	~191x	_

Table 1: In Vitro

Receptor Binding

Profile of Aticaprant.

[1][2]

In Vivo Receptor Occupancy in Humans (PET)

Positron Emission Tomography (PET) imaging in healthy human subjects has quantified the extent and duration of KOR occupancy in the brain following single oral doses of **aticaprant**. These studies show high and dose-dependent receptor engagement.

Oral Dose	Time Post-Dose	Mean Receptor Occupancy (%)
0.5 mg	2.5 hours	35%
24 hours	19%	
10 mg	2.5 hours	94%
25 mg	24 hours	82%
Table 2: Aticaprant Kappa		

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Opioid Receptor (KOR)

Occupancy in the Human

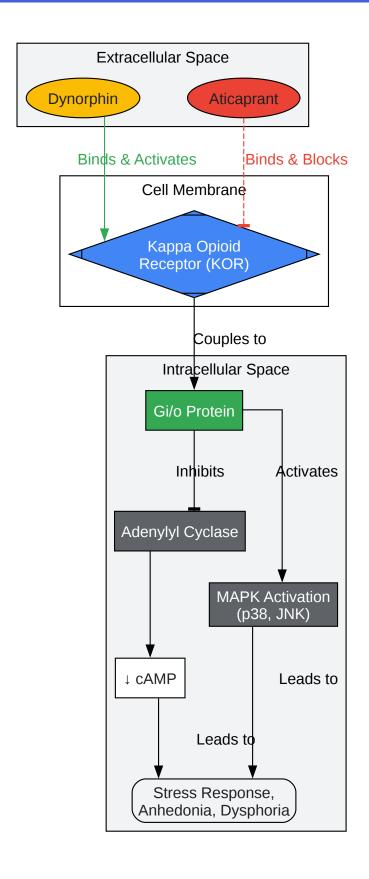
Brain.[1][2]



Core Mechanism of Action: KOR Antagonism

The primary mechanism of action for **aticaprant** is the competitive antagonism of the KOR. The KOR is a Gi/Go-coupled receptor, and its activation by endogenous agonists like dynorphin initiates signaling cascades that inhibit adenylyl cyclase, reduce cyclic AMP (cAMP) levels, and modulate ion channel activity. This signaling is associated with dysphoria and the negative affective components of stress. **Aticaprant** blocks the binding of dynorphin, thereby preventing the initiation of these signaling events.





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Figure 1: Aticaprant's mechanism as a KOR antagonist.

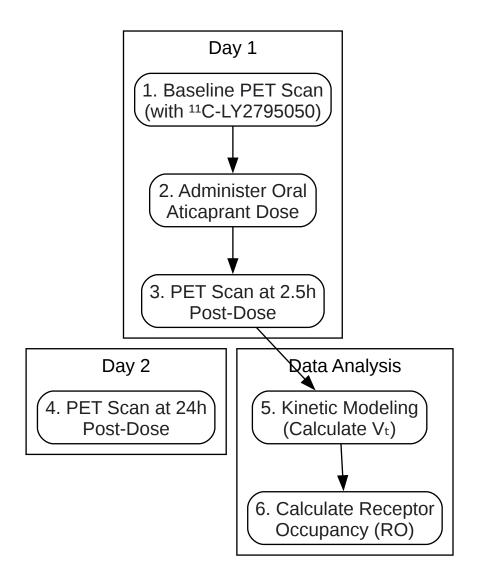


Key Experimental Protocols Human KOR Occupancy via PET Imaging

The quantification of **aticaprant**'s binding to KOR in the living human brain was determined using Positron Emission Tomography (PET).

- Objective: To measure the relationship between oral aticaprant dose, plasma concentration, and percentage of KOR occupancy in the CNS.
- Radiotracer: The study utilized ¹¹C-LY2795050, a selective KOR antagonist radiotracer.[1][3]
 [4]
- Study Population: Healthy human subjects.[1][3]
- Protocol:
 - Baseline Scan: Each subject underwent an initial PET scan with ¹¹C-LY2795050 to measure baseline KOR availability without aticaprant present.
 - Drug Administration: A single oral dose of aticaprant (ranging from 0.5 mg to 25 mg) was administered.[1][3]
 - Post-Dose Scans: Two subsequent PET scans were performed on each subject: one at
 2.5 hours post-dose (approximating peak plasma concentration) and another at 24 hours post-dose.[1][3]
 - Image Acquisition: Dynamic PET scans were acquired, typically over 90-120 minutes, following the bolus injection of the radiotracer. Arterial blood sampling was performed to measure the input function.
 - Data Analysis: Time-activity curves were generated for various brain regions. The total distribution volume (Vt) of the radiotracer was estimated using kinetic modeling, such as the multilinear analysis 1 (MA1) method. Receptor occupancy (RO) was calculated as the percentage reduction in Vt from baseline to post-dose scans: RO (%) = (1 Vt_postdose / Vt_baseline) * 100.[1][3]





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Figure 2: Workflow for the Aticaprant PET receptor occupancy study.

Functional CNS Effects via fMRI

Functional magnetic resonance imaging (fMRI) was used to assess **aticaprant**'s effect on brain circuits involved in reward processing, a key component of anhedonia.

- Objective: To measure changes in brain activity, particularly in the ventral striatum, during a reward anticipation task.
- Paradigm: The Monetary Incentive Delay (MID) task.[5]



Protocol:

- Task Design: Participants are presented with visual cues indicating the potential for a monetary reward, a monetary loss, or a neutral outcome.
- Anticipation Phase: Following the cue, there is a delay period where the participant anticipates the upcoming trial. The fMRI BOLD (blood-oxygen-level-dependent) signal is measured during this phase.
- Target Response: A target stimulus appears, and the participant must respond with a button press within a short time window.
- Feedback: The participant receives immediate feedback on whether they won money, lost money, or had a neutral outcome.
- Aticaprant Effect: In a clinical study, patients treated with 10 mg/day of aticaprant showed a significant increase in ventral striatal activation during the reward anticipation phase compared to a placebo group, suggesting a normalization of reward circuitry.

Preclinical Efficacy in Animal Models

The antidepressant-like effects of **aticaprant** were evaluated in rodent models of depression-related behavior, such as the Forced Swim Test (FST).

- Objective: To determine if aticaprant reduces behavioral despair, a correlate of antidepressant efficacy.
- Model: The mouse Forced Swim Test.
- Protocol:
 - Apparatus: Mice are placed individually into a cylinder of water from which they cannot escape.
 - Procedure: The test duration is typically 6 minutes. The behavior of the mouse is recorded.
 - Measurement: The primary endpoint is the duration of immobility, where the mouse ceases struggling and makes only minimal movements to keep its head above water.



 Drug Effect: Antidepressant compounds, including aticaprant (at a 10 mg/kg oral dose), have been shown to significantly reduce the duration of immobility compared to vehicletreated animals, suggesting an antidepressant-like effect.[2]

Pharmacodynamic-Therapeutic Relationship

The central pharmacodynamic properties of **aticaprant** form a clear logical cascade, from target engagement to the intended clinical effect. High receptor occupancy in key brain regions is hypothesized to block stress-induced dynorphin/KOR signaling, thereby normalizing reward pathways and alleviating symptoms of anhedonia and depression.



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Figure 3: Logical flow from **aticaprant** dose to clinical outcome.

Conclusion

Aticaprant is a highly selective KOR antagonist that achieves substantial and sustained target engagement in the human brain at clinically evaluated doses. Its mechanism of action is well-defined, involving the blockade of the pro-depressive dynorphin/KOR signaling system. This antagonism has been shown to modulate reward circuitry in the CNS, as evidenced by fMRI studies, and to produce antidepressant-like effects in preclinical models. While early and mid-stage clinical data supported this mechanism, the compound ultimately failed to demonstrate sufficient efficacy in Phase III trials for MDD, leading to the discontinuation of its development for this indication. The extensive pharmacodynamic data gathered, however, provides a valuable framework for the continued investigation of KOR antagonism as a therapeutic strategy for CNS disorders.

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